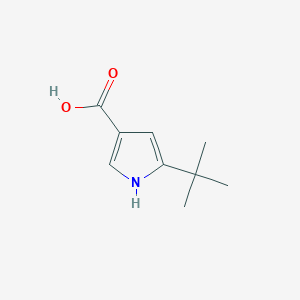

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid

Description

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

5-tert-butyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSJCFWMGDKZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.

Scientific Research Applications

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

(a) 5-(tert-Butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid

- Key Features : Additional methyl (C2) and methylthioethyl (N1) substituents.

- The methyl group may sterically hinder interactions at the 2-position.

- Molecular Formula: C₁₃H₂₁NO₂S (vs. C₉H₁₃NO₂ for the target compound) .

(b) Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Saturation and Fused Ring Systems

(a) cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

- Key Features : Cyclopenta-fused pyrrolidone with a ketone (C5).

- The ketone introduces polarity, influencing solubility .

- CAS : 146231-54-1; Molecular Weight : 225.28 g/mol .

(b) tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Functional Group Modifications

(a) 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid

- Key Features : Thiophene substituent (C5) and carboxylic acid (C2).

- Impact : Thiophene’s sulfur atom may enhance π-stacking or metal binding. The shifted carboxylic acid position (C2 vs. C3) alters hydrogen-bonding patterns .

(b) tert-Butyl 5-amino-1H-pyrazole-3-carboxylate

- Key Features: Pyrazole core (two adjacent N atoms) with amino (C5) and tert-butyl ester groups.

- Impact: Pyrazole’s hydrogen-bonding capacity differs from pyrrole. The amino group increases basicity and solubility .

Comparative Data Table

Biological Activity

5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid is an organic compound with a pyrrole ring substituted by a tert-butyl group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in the context of drug development.

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : ~165.21 g/mol

- Melting Point : 154 - 156 °C

The structural features of this compound contribute to its unique interaction profiles with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential applications in cancer therapy and antimicrobial activity. Research indicates that compounds within the pyrrole class often exhibit significant interactions with protein targets involved in cell signaling and proliferation.

Antitumor Activity

Recent studies have explored the antitumor properties of pyrrole derivatives, including this compound. For instance, related compounds have shown inhibitory effects on various human carcinoma cell lines, suggesting that modifications to the pyrrole structure can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µmol/L) |

|---|---|---|

| This compound | A-549 | Data not specified |

| Compound X | MDA-MB-468 | 0.065 - 9.4 |

While direct data on this compound's IC50 values is limited, it is positioned within a framework of related compounds that exhibit promising antitumor activity .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been investigated. Studies have shown that certain pyrrole-based compounds possess significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range between 3.12 and 12.5 µg/mL, indicating their potential as antibacterial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit protein tyrosine kinases (PTKs), which play critical roles in cancer cell signaling pathways .

- Antimicrobial Mechanisms : The structural features of pyrroles may allow them to disrupt bacterial cell membranes or interfere with essential cellular processes, leading to bacterial death .

Case Studies and Research Findings

- Antitumor Evaluations : In a study focused on the synthesis and evaluation of pyrrole derivatives, compounds similar to this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications could significantly enhance their anticancer properties .

- Antimicrobial Studies : Research has shown that specific pyrrole derivatives exhibit potent antimicrobial activity against Candida albicans and other pathogens, suggesting that this compound may also possess similar properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclocondensation of 1,3-diketones with tert-butyl-substituted amines or diaza-1,3-dienes. For example, analogous procedures use THF as a solvent, CuCl₂·2H₂O as a catalyst, and purification via silica gel chromatography (ethyl acetate/cyclohexane eluent) . Key challenges include regioselectivity control and tert-butyl group stability under acidic/basic conditions.

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify tert-butyl protons (δ ~1.3 ppm) and carboxylic acid protons (broad signal ~12-14 ppm). Compare with reported shifts for tert-butyl-pyrrole derivatives .

- IR Spectroscopy : Confirm carboxylic acid O–H (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- X-ray crystallography : Resolve tert-butyl stereoelectronic effects on the pyrrole ring (e.g., bond angles and torsional strain) using single-crystal data from analogous compounds .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear chemically resistant gloves (nitrile), lab coats, and safety goggles. Use P95 respirators if airborne particles are generated .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Waste disposal : Neutralize carboxylic acid residues before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer :

- DFT calculations : Model tert-butyl steric effects on pyrrole ring reactivity (e.g., Fukui indices for electrophilic substitution sites).

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using crystallographic data from tert-butyl-pyrazole analogs .

- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents for yield improvement .

Q. What strategies address contradictory data in regioselective functionalization?

- Methodological Answer :

- Isotopic labeling : Track substituent orientation using 13C-labeled precursors.

- In-situ monitoring : Employ HPLC-MS or ReactIR to detect intermediates and adjust reaction conditions dynamically .

- Meta-analysis : Compare regioselectivity trends across tert-butyl-pyrrole derivatives (e.g., steric vs. electronic dominance) .

Q. How to evaluate its biological activity in drug discovery contexts?

- Methodological Answer :

- In vitro assays : Screen for antitumor activity using MTT assays on cancer cell lines, referencing tert-butyl-pyrazole derivatives with IC₅₀ values <10 µM .

- SAR studies : Modify the carboxylic acid group to esters/amides and correlate solubility/bioactivity changes.

- ADMET profiling : Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.